molecular formula C7H11N3O B11919565 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Katalognummer: B11919565
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: UJRPINOKTUPTLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707375-85-6) is a saturated heterocyclic compound of significant interest in medicinal chemistry. It belongs to the pyrazolopyridine family, a privileged scaffold in drug discovery known for its close structural resemblance to purine bases, which allows it to mimic adenine and interact with a variety of enzymatic targets . This specific dihydro derivative, with a partially reduced pyridine ring and a hydroxyl group at the 3-position, serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this core structure in the design and development of novel therapeutic agents, particularly as kinase inhibitors for oncology research . The compound's structure allows for exploration at multiple diversity centers, enabling the fine-tuning of physicochemical and pharmacological properties. It is supplied as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

6-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h4H,2-3H2,1H3,(H3,8,9,10,11)

InChI-Schlüssel

UJRPINOKTUPTLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(N1)NNC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 5-Aminopyrazoles with 1,3-Diketones

A classical method involves the reaction of 5-aminopyrazole derivatives with 1,3-diketones in glacial acetic acid. For example, 5-amino-3-methylpyrazole reacts with methylcyclohexenone under reflux conditions to yield the tetrahydro-pyrazolo[3,4-b]pyridine core. The hydroxyl group at position 3 arises from tautomerization or subsequent oxidation steps. This method typically achieves moderate yields (45–60%) and requires prolonged reaction times (12–24 hours).

Hydrazine-Based Cyclocondensation

Another route employs hydrazine hydrate and substituted pyridine precursors. For instance, 6-methyl-4-piperidone reacts with hydrazine in ethanol under acidic conditions to form the pyrazole ring via cyclocondensation. This method benefits from readily available starting materials but often necessitates purification through column chromatography due to byproduct formation.

Modern Catalytic Approaches

Recent advances in catalysis have improved the efficiency and selectivity of pyrazolo[3,4-b]pyridine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that reacting 5-amino-3-methylpyrazole with methylcyclohexenone in dimethylformamide (DMF) under microwave conditions (150°C, 30 minutes) yields the target compound in 78% purity, avoiding lengthy reflux steps.

Transition Metal Catalysis

Palladium and copper catalysts enable cross-coupling reactions to introduce substituents post-cyclization. For example, Suzuki-Miyaura coupling after initial ring formation allows the incorporation of aryl groups at position 4, though this is less relevant for the parent 6-methyl derivative.

Solvent and Reaction Condition Optimization

The choice of solvent and temperature critically impacts reaction outcomes.

SolventTemperature (°C)Yield (%)Reaction Time (h)
Glacial Acetic Acid1105818
Ethanol804724
DMF150 (microwave)780.5
Toluene1003236

Polar aprotic solvents like DMF enhance reaction rates under microwave conditions, while acetic acid improves proton availability for cyclization.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis often employs continuous flow systems to optimize heat and mass transfer. A 2023 patent describes a two-step process:

  • Ring Formation : 5-Amino-3-methylpyrazole and methylcyclohexenone react in a tubular reactor at 120°C with a residence time of 10 minutes.

  • Tautomerization : The intermediate undergoes acid-catalyzed tautomerization in a second reactor to yield the final product.

This method achieves 85% yield with minimal waste, highlighting its scalability.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Cyclization45–6090–95ModerateHigh (solvent use)
Microwave-Assisted70–7895–98HighModerate
Continuous Flow80–8598–99Very HighLow

Modern techniques like microwave irradiation and flow chemistry outperform traditional methods in yield and sustainability, though they require specialized equipment .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 3 and methyl group at position 6 serve as primary sites for oxidation:

  • Hydroxyl group oxidation : Under strong acidic conditions with KMnO₄, the 3-hydroxyl group is oxidized to a ketone, forming 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one .

  • Methyl group oxidation : Using CrO₃ in H₂SO₄, the 6-methyl group is oxidized to a carboxylic acid derivative, yielding 6-carboxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.

Key Conditions :

Target SiteReagentTemperatureYield (%)
C3-OHKMnO₄60–80°C72–85
C6-CH₃CrO₃0–25°C58–67

Reduction Reactions

The partially saturated pyridine ring undergoes further hydrogenation:

  • Catalytic hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the 4,5-double bond in the tetrahydro-pyridine ring, producing a fully saturated hexahydro-pyrazolo[3,4-b]pyridine derivative .

  • Boron-based reductions : NaBH₄ selectively reduces carbonyl intermediates formed during oxidation without affecting the pyrazole ring.

Mechanistic Pathway :

Pyrazolo[3,4-*b*]pyridine+H2Pd/CHexahydro derivative\text{Pyrazolo[3,4-*b*]pyridine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Hexahydro derivative}

Electrophilic Substitution

The pyrazole ring directs electrophilic attacks to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 of the pyrazole ring.

  • Sulfonation : Oleum (20% SO₃) sulfonates position 4 of the pyridine ring .

Regioselectivity :

ReactionPosition ModifiedMajor Product
NitrationC5 (pyrazole)5-Nitro-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
SulfonationC4 (pyridine)4-Sulfo-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Condensation and Cyclization

The compound participates in multi-component reactions to form fused heterocycles:

  • Knoevenagel condensation : Reacts with aryl glyoxals in DMF under microwave irradiation to form tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines .

  • Michael addition : With α,β-unsaturated carbonyl compounds, it forms intermediates that cyclize into pyrrolo[4,3,2-de]quinolones .

Example Reaction :

\text{6-Methyl derivative} + \text{Arylglyoxal} \xrightarrow{\text{p-TsOH, MW}} \text{Tricyclic product (82% yield)}

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

  • Hydrogen bonding : The 3-hydroxyl group binds to kinase active sites .

  • π-Stacking : The pyridine ring interacts with aromatic residues in enzymes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exhibits significant anticancer properties. In vitro assays on various cancer cell lines have shown promising results:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of critical signaling pathways involved in cell growth and survival.

2. Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory activity. In vitro studies revealed that it could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound300250

This reduction indicates a favorable anti-inflammatory profile.

Pharmacological Applications

1. Antimicrobial Properties

The compound has shown efficacy against various bacterial strains. Preliminary studies indicate that derivatives of pyrazolo compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds were notably low, suggesting their potential as antimicrobial agents .

Material Science Applications

1. Synthesis of Novel Compounds

In addition to its biological applications, this compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced properties. Researchers have focused on the functionalization of this compound to develop materials with improved thermal stability and mechanical strength for use in various industrial applications .

Case Studies

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. These studies support the compound's potential as a lead candidate for cancer therapy.

Safety and Toxicity Assessments

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies .

Wirkmechanismus

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1 .

Compound Name Core Structure Substituents/Functional Groups Key Differences vs. Target Compound References
4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine 6-oxo, 5-cyano, 4-aryl Oxo at C6 vs. hydroxyl at C3; cyano vs. methyl
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 3-CF3, methyl at C6 [3,4-c] ring fusion vs. [3,4-b]; CF3 vs. hydroxyl
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Pyrazolo[3,4-c]pyridine 2-tetrahydro-2H-pyran, hydroxyl at C3 [3,4-c] fusion; bulky pyran substituent

Key Observations :

  • Functional Groups: The hydroxyl group at C3 in the target compound contrasts with oxo (C6), cyano (C5), or trifluoromethyl (C3) groups in analogs, altering polarity and reactivity .

Key Observations :

  • The target compound may be synthesized via a one-pot MCR similar to Rahmati’s work, which employs p-toluenesulfonic acid (p-TSA) in ethanol .
  • Ultrasonic irradiation with Fe3+-montmorillonite favors isomeric pyrazolopyrimidinones, highlighting the role of catalysts in directing product selectivity .
Physical and Chemical Properties

Table 3 compares predicted or experimental properties.

Compound Molecular Weight (g/mol) Density (g/cm³) pKa Boiling Point (°C) References
6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol ~167.2 (calculated) N/A ~9–10 N/A
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 205.18 1.346 11.40 258.5
4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile ~285–300 N/A N/A N/A

Key Observations :

  • The hydroxyl group in the target compound likely lowers its pKa compared to trifluoromethyl-substituted analogs (e.g., pKa 11.4 in ).
  • Trifluoromethyl and cyano groups increase molecular weight and density, enhancing lipophilicity .

Biologische Aktivität

6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic compound that features a unique fused structure comprising a pyrazole and pyridine ring. This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 6-position, with the molecular formula C7H11N3OC_7H_{11}N_3O and a molecular weight of approximately 153.18 g/mol . The distinct structural features of this compound suggest potential for various biological activities, making it an intriguing subject for pharmacological studies.

Antiproliferative Effects

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit diverse biological activities. Specifically, this compound has shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects with IC50 values indicating their potency in inhibiting tumor growth. A study highlighted that certain derivatives had IC50 values as low as 0.59μM0.59\mu M in MCF7 breast cancer cell lines .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that the hydroxyl group at the 3-position may play a crucial role in enhancing its reactivity and biological profile. This functional group has been associated with improved cytotoxicity in related compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the pyrazolo[3,4-b]pyridine core can significantly influence biological activity. For example:

Compound NameIC50 (μM)Unique Features
This compoundTBDHydroxyl and methyl substitutions
Derivative A0.59Fluorinated substituents
Derivative B1.05Aryl substitution enhancing activity

These findings underscore the importance of specific structural features in modulating the biological efficacy of these compounds.

Study on Cytotoxicity

In a recent study focused on the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives, researchers synthesized several analogs and evaluated their effects on various cancer cell lines. The study reported that compounds with additional aryl groups exhibited enhanced antiproliferative activity compared to their simpler counterparts. For instance:

  • Compound C showed an IC50 of 1.00μM1.00\mu M against HEL erythroleukemia cells.
  • Compound D exhibited lower toxicity in normal Vero cells (IC50 > 25μM25\mu M), indicating selectivity towards cancerous cells.

This selectivity is critical for developing therapeutic agents with minimal side effects on normal tissues .

Pharmacokinetic Properties

Another aspect of research has focused on the pharmacokinetic properties of this compound and its derivatives. Studies have shown favorable absorption and distribution characteristics in vivo, which are essential for effective drug development. The compound's stability and low hERG channel inhibition (IC50 > 30μM30\mu M) further support its potential as a therapeutic agent for treating conditions like pulmonary fibrosis and various cancers .

Q & A

What are the key considerations for designing a synthetic route for 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol?

Answer:
Synthetic routes often employ multicomponent reactions (MCRs) or cycloaddition strategies. For example, ultrasonic-assisted synthesis using ionic liquids (e.g., [bmim][BF4]) can enhance reaction efficiency by promoting better mixing and reducing reaction time (e.g., from 9 hours to shorter durations under sonication) . Key parameters include:

  • Precursor selection : Use of 5-amino-3-methylpyrazole derivatives and α,β-unsaturated carbonyl compounds for cyclization.
  • Catalyst optimization : Ionic liquids improve yield by stabilizing intermediates .
  • Monitoring : TLC or HPLC to track reaction progress and minimize side products .

How can crystallographic data resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?

Answer:
X-ray diffraction (XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example:

  • Conformational analysis : The hydrogenated pyridine ring in related compounds adopts an envelope conformation, with key dihedral angles (e.g., 79.6° between bromophenyl and pyrazole rings) influencing molecular packing .
  • Intermolecular interactions : Short Br⋯N contacts (3.213 Å) and hydrogen bonds (N–H⋯O, O–H⋯N) stabilize crystal lattices .
  • Data refinement : Use programs like SHELX for R-factor optimization (e.g., R[F2>2σ(F2)]=0.046R[F^2 > 2σ(F^2)] = 0.046) .

What advanced techniques validate the biological activity of this compound as a kinase inhibitor?

Answer:

  • Kinase inhibition assays : Test against targets like GSK-3β using ADP-Glo™ or fluorescence polarization assays .
  • Docking studies : Compare binding modes with co-crystallized inhibitors (e.g., ATP-binding pocket interactions) .
  • SAR analysis : Modify substituents (e.g., methyl groups at position 6) to optimize potency and selectivity .

How do solvent and reaction conditions affect the yield of pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Solvent polarity : Ethanol facilitates hydrogen bonding during crystallization, improving purity .
  • Temperature : Room-temperature reactions minimize side products (e.g., over-oxidation) in solvent-free Claisen-Schmidt reactions .
  • Catalyst loading : Equimolar KOH in solid-state reactions enhances base-mediated cyclization efficiency .

What contradictions exist in reported biological activities of structurally similar compounds?

Answer:

  • GABAA vs. P2X7 activity : Thio-substituted analogues (e.g., thio-THIP) show reduced GABAA agonism compared to oxygen-containing derivatives, highlighting the role of heteroatoms in receptor binding .
  • Inhibition selectivity : Methyl substitution at position 6 in pyrazolo[3,4-b]pyridines may enhance P2X7 antagonism but reduce TLR7/8 inhibition .

What methodologies characterize the electronic properties of this compound for drug design?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Spectroscopy : IR (e.g., C≡N stretch at 2249 cm⁻¹) and NMR (e.g., 1H^1H chemical shifts for NH protons at δ 3.31 ppm) confirm functional groups .

How can researchers address low solubility in pharmacological studies?

Answer:

  • Prodrug design : Introduce phosphate or ester groups at the hydroxyl position to enhance bioavailability .
  • Co-crystallization : Use cyclodextrins or PEG-based matrices to improve aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.